DL-TYROSINE (1-13C)
Description
Properties
Molecular Weight |
182.2 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthetic and Isotopic Enrichment Methodologies for Dl Tyrosine 1 13c
Chemical Synthesis Pathways for Positional Carbon-13 Incorporation
The introduction of a carbon-13 label at a specific position within a molecule, such as the carboxyl group of tyrosine, is a foundational technique in synthetic organic chemistry. These methods are essential for creating isotopically labeled compounds used in tracer experiments and for developing biologically active substances with enhanced metabolic resistance. thieme-connect.com
A common strategy for producing DL-Tyrosine (1-13C) involves the Bücherer-Strecker synthesis. This reaction can be initiated with a 13C-labeled cyanide, which ultimately forms the C-1 carboxyl group of the amino acid. For instance, DL-(1-11C)Tyrosine has been synthesized from 11C-cyanide with an incorporation efficiency of 80% within 20 minutes. nih.gov While this example uses the carbon-11 (B1219553) isotope, the synthetic route is analogous for carbon-13. The process yields a racemic mixture (DL-tyrosine) that can then be used as is or subjected to further purification to isolate the individual D- and L-isomers. nih.gov
Another versatile approach involves the use of labeled precursors that can be chemically converted to the desired product. For example, labeled sodium acetate (B1210297) can be transformed into labeled acetic anhydride (B1165640). This anhydride can then react with a suitable benzaldehyde (B42025) derivative to form a labeled cinnamic acid, which serves as a key intermediate in the synthesis of labeled aromatic amino acids. d-nb.info This multi-step chemical pathway allows for the precise placement of the carbon isotope. d-nb.infonih.gov
Recent advancements have also demonstrated enantioselective carbon isotope exchange, allowing for the synthesis of 13C-labeled amino acids with high enantioselectivity. thieme-connect.com These methods often employ specialized catalysts and reaction conditions to achieve both high isotopic incorporation and stereochemical control. thieme-connect.com
Chemo-Enzymatic Approaches for Stereospecific and Isotopic Enrichment
Chemo-enzymatic methods combine the precision of enzymatic catalysis with the versatility of chemical synthesis to produce isotopically labeled amino acids. d-nb.info These approaches are particularly valuable for achieving high stereospecificity (producing a specific L- or D-isomer) and regioselectivity (labeling a specific position). d-nb.info
One prominent chemo-enzymatic strategy for synthesizing L-tyrosine labeled at the C-1 position involves the use of the enzyme tyrosine phenol-lyase (TPL). uw.edu.plinfona.pl This enzyme can catalyze the reverse reaction of L-tyrosine degradation, condensing a labeled precursor with a phenol (B47542) derivative. infona.pl For instance, [1'-14C]-L-Tyrosine has been synthesized by the condensation of [4'-14C]-phenol with S-methyl-L-cysteine, catalyzed by TPL from Citrobacter freundii. infona.pl A similar approach can be adapted for 13C labeling by using a 13C-labeled precursor.
Another powerful enzymatic tool is phenylalanine ammonia-lyase (PAL), which can be used to convert labeled cinnamic acid derivatives into L-phenylalanine. nih.gov The resulting labeled L-phenylalanine can then be enzymatically hydroxylated to L-tyrosine using phenylalanine 4'-monooxygenase. nih.gov This multi-enzyme system provides a pathway to specifically labeled L-tyrosine from a chemically synthesized, isotopically labeled precursor. nih.gov
Immobilized enzymes are also employed in these synthetic routes. For example, L-[13N]Tyrosine has been synthesized using immobilized enzymes where [13N]ammonia is first converted to L-[13N]glutamate, which then undergoes transamination with p-hydroxyphenylpyruvate to yield the final product. nih.gov This demonstrates the potential for using immobilized enzyme systems for continuous or batch production of isotopically labeled amino acids.
The table below summarizes some chemo-enzymatic methods for synthesizing labeled tyrosine.
| Labeled Product | Key Enzyme(s) | Precursors | Reference |
| [1'-14C]-L-Tyrosine | Tyrosine phenol-lyase (TPL) | [4'-14C]-Phenol, S-methyl-L-cysteine | infona.pl |
| [1-14C]-L-Tyrosine | Phenylalanine ammonia-lyase (PAL), Phenylalanine 4'-monooxygenase | [1-14C]-Cinnamic acid | nih.gov |
| L-[13N]Tyrosine | Immobilized enzymes (transaminase) | [13N]Ammonia, p-Hydroxyphenylpyruvate | nih.gov |
Biosynthetic Production Strategies Utilizing Engineered Microbial Systems
The industrial production of L-tyrosine has increasingly shifted towards fermentation processes that utilize genetically engineered strains of microorganisms, such as Escherichia coli. wikipedia.org These microbial systems can be adapted for the production of isotopically labeled amino acids by providing a 13C-labeled carbon source in the growth medium. sigmaaldrich.com
In engineered E. coli, the metabolic pathways for aromatic amino acid biosynthesis are often manipulated to enhance the production of tyrosine. nih.gov This can involve overexpressing key enzymes in the shikimate pathway, which is the common pathway for the synthesis of aromatic amino acids. researchgate.net For example, overexpressing a feedback-resistant version of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase can increase the carbon flow towards tyrosine biosynthesis. pnas.org
To produce DL-Tyrosine (1-13C), these engineered microbial systems would be cultured in a minimal medium where the primary carbon source is [1-13C]-glucose or another appropriately labeled precursor. The microorganisms then incorporate this labeled carbon into their metabolic pathways, ultimately leading to the synthesis of L-tyrosine with the 13C label at the desired position. While this method primarily produces the L-isomer, the racemic DL-form can be obtained through subsequent chemical processing if required.
Cell-free protein synthesis (CFPS) systems, which utilize the metabolic machinery of E. coli in a cell-free environment, also offer a powerful platform for producing proteins with selectively labeled amino acids. nih.gov These systems can be supplied with inexpensive 13C-labeled precursors, such as 3-13C-pyruvate, to generate labeled amino acids in situ. nih.gov This approach allows for a high degree of control over the labeling pattern and can be more cost-effective than synthesizing the labeled amino acids separately. researchgate.net
The table below highlights some biosynthetic strategies for producing labeled tyrosine.
| Production System | Key Genetic Modifications | 13C-Labeled Precursor | Labeled Product | Reference |
| Engineered E. coli | Overexpression of feedback-resistant DAHP synthase | [1-13C]-Glucose | L-Tyrosine (1-13C) | pnas.org |
| Engineered S. cerevisiae | Removal of competing pathways, overexpression of aro1, aro4, tkl genes | 13C-Glucose | Shikimic acid (tyrosine precursor) | nih.gov |
| E. coli cell-free system | N/A (in vitro) | 3-13C-Pyruvate | L-Tyrosine with labeled side chain | nih.gov |
Analytical Techniques for Assessment of Isotopic Purity and Enrichment
The accurate assessment of isotopic purity and the precise location of the isotopic label are critical for the validation of synthesized DL-Tyrosine (1-13C). High-resolution analytical techniques are employed to confirm the successful incorporation of the carbon-13 isotope and to quantify the level of enrichment.
Quantitative Mass Spectrometry for Isotopic Abundance (e.g., IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise method for the quantitative analysis of amino acids and is considered a reference method for this purpose. nist.goveuropa.eu This technique is routinely used to certify the concentration of analytes in Standard Reference Materials (SRMs). nist.gov
In the context of DL-Tyrosine (1-13C), a known amount of the labeled compound is used as an internal standard, which is added to the sample being analyzed. plos.org The sample is then processed, often involving derivatization, and analyzed by mass spectrometry, typically coupled with liquid chromatography (LC/MS/MS) or gas chromatography (GC-MS). plos.orgmdpi.com The mass spectrometer separates and detects the ions based on their mass-to-charge ratio. By comparing the signal intensities of the isotopically labeled tyrosine and the naturally abundant (unlabeled) tyrosine, the concentration and isotopic enrichment of the sample can be accurately determined. oup.comsigmaaldrich.com
The use of a heavy isotope-labeled internal standard, such as 13C and 15N labeled peptides, allows for the precise quantification of the corresponding light (unlabeled) peptide. nih.gov This approach corrects for variations during sample preparation and analysis, leading to highly reliable quantitative data. sigmaaldrich.com
The table below shows typical mass shifts observed in mass spectrometry for peptides labeled with different stable isotopes.
| Isotope Label | Mass Shift (Da) | Reference |
| 13C6-Lysine | +6 | oup.com |
| 13C6, 15N4-Arginine | +10 | sigmaaldrich.com |
| 13C, 15N-labeled K or R | +8 or +10 | nih.gov |
High-Resolution NMR Spectroscopy for Labeling Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for confirming the position of an isotopic label within a molecule. nih.gov While the most abundant carbon isotope, 12C, is NMR-inactive, the 13C isotope has a nuclear magnetic moment and can be detected by NMR. libretexts.org
In a 13C-NMR spectrum, each unique carbon atom in a molecule produces a distinct signal, and the chemical shift of that signal provides information about the chemical environment of the carbon atom. nih.gov For DL-Tyrosine (1-13C), the incorporation of the 13C label at the carboxyl position will result in a significantly enhanced signal at the characteristic chemical shift for a carboxylic acid carbon. nih.gov
Two-dimensional NMR techniques, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, can be used to correlate the 13C nucleus with its directly attached protons. nih.gov While the carboxyl carbon has no directly attached proton, other 2D NMR experiments can be used to establish through-bond correlations to other carbons and protons in the molecule, definitively confirming the location of the 13C label.
The use of 13C-labeled precursors in biosynthetic studies allows researchers to trace the flow of carbon atoms through metabolic pathways. nih.govfrontiersin.org By analyzing the 13C-NMR spectra of the final products, the specific positions of the incorporated 13C labels can be determined, providing insights into the biosynthetic routes. frontiersin.org
The table below lists the typical 13C chemical shifts for the carbon atoms in L-tyrosine, which are useful for interpreting NMR spectra and confirming the position of the isotopic label.
| Carbon Atom | Chemical Shift (ppm) |
| C1 (Carboxyl) | ~178 |
| C2 (Alpha-carbon) | ~56 |
| C3 (Beta-carbon) | ~37 |
| Aromatic C4 | ~156 |
| Aromatic C5/C9 | ~131 |
| Aromatic C6/C8 | ~116 |
| Aromatic C7 | ~128 |
Note: Chemical shifts can vary slightly depending on the solvent and pH.
Advanced Spectroscopic and Mass Spectrometric Analyses in Dl Tyrosine 1 13c Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy, a technique that exploits the magnetic properties of atomic nuclei, is particularly enhanced by the presence of the 13C label in DL-Tyrosine (1-13C). The 13C nucleus possesses a nuclear spin that can be detected by NMR, and its low natural abundance makes the signal from the enriched site stand out, providing clear and specific information.
In vivo13C NMR spectroscopy is a non-invasive method that allows for the real-time tracking of metabolic pathways within living organisms. researchgate.net By introducing DL-Tyrosine (1-13C) into a biological system, researchers can follow the journey of the 13C label as the amino acid is metabolized. For instance, in studies of insect cuticle formation, the disappearance of the 13C signal from the C-3 position of tyrosine indicated its incorporation into the solid cuticle structure. nih.gov This technique offers a unique window into dynamic biochemical processes, providing quantitative data on metabolic fluxes. researchgate.net The high chemical specificity of 13C NMR allows for the resolution and simultaneous detection of various metabolites, such as glutamate (B1630785) and glutamine, which is crucial for building reliable metabolic models. core.ac.uk
While direct 13C NMR provides excellent chemical specificity, indirect detection methods, such as 1H-[13C] NMR, offer enhanced sensitivity. core.ac.uknih.gov This increased sensitivity is particularly beneficial for detecting metabolites at low concentrations. researchgate.net The choice between direct and indirect detection often involves a trade-off between chemical specificity and sensitivity, depending on the specific research question and the available magnetic field strength. core.ac.uknih.gov
Solid-state NMR (ssNMR) is an indispensable tool for determining the structure and dynamics of biomolecules in their native, solid or semi-solid states, such as proteins embedded in membranes or aggregated into fibrils. mpg.deresearchgate.net When DL-Tyrosine (1-13C) is incorporated into a protein, the 13C-labeled carboxyl group acts as a specific probe.
Researchers have utilized solid-state 13C NMR to investigate the protonation state of tyrosine residues in bacteriorhodopsin, a membrane protein. nih.gov By analyzing the chemical shift of the 13C label at different pH values, they could determine that the tyrosine residues remain protonated over a wide pH range. nih.gov Furthermore, ssNMR studies on dipeptides containing phenylalanine and tyrosine have shown that the 13Cγ chemical shifts are highly sensitive to the local electrostatic environment. illinois.edu These findings are critical for accurately interpreting NMR data from larger protein systems. illinois.edu
The following table summarizes key experimental parameters from a representative solid-state NMR study on tyrosine-containing dipeptides:
| Parameter | Value |
| Spectrometer Frequency | 600 MHz (¹H) |
| Magic Angle Spinning (MAS) Speed | 8 kHz and 10 kHz |
| ¹H and ¹³C 90° Pulse Widths | 2.6 µs |
| Recycle Time | 5 s |
| Chemical Shift Reference | External glycine (B1666218) (Cα at 43.6 ppm) |
| Table 1: Experimental parameters for solid-state ¹³C NMR of tyrosine-containing dipeptides. illinois.edu |
Solution-state NMR spectroscopy provides detailed insights into the structure, dynamics, and interactions of molecules in solution. d-nb.info The incorporation of 13C labels, as in DL-Tyrosine (1-13C), is instrumental in overcoming spectral overlap, especially in large proteins. nih.gov
By analyzing the relaxation parameters of the 13C nucleus, researchers can probe molecular motions on a wide range of timescales, from picoseconds to seconds. d-nb.info This information is vital for understanding protein function, as conformational changes are often linked to biological activity. d-nb.info For example, solution-state NMR has been used to detect and characterize high-energy, transiently populated protein states that are crucial for function but difficult to observe with other techniques. d-nb.info The development of advanced NMR techniques, such as those that reduce the complexity of spectra arising from 13C-13C couplings, further enhances the utility of 13C-labeled compounds in these studies. biorxiv.org
Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful methods for elucidating the complete carbon framework of a molecule. hmdb.ca In the context of DL-Tyrosine (1-13C) incorporated into a larger biomolecule, these experiments establish connectivity between the labeled carboxyl carbon and adjacent nuclei.
A 13C-1H HSQC experiment correlates the 13C nucleus with its directly attached protons. While the carboxyl carbon in DL-Tyrosine (1-13C) has no directly attached proton, correlations can be observed over two or three bonds in an HMBC experiment. More advanced techniques involving 13C-13C correlation spectroscopy, such as INADEQUATE, can directly trace out the carbon skeleton by identifying through-bond 13C-13C couplings. nih.gov These methods are invaluable for assigning NMR signals to specific atoms within a molecule and for confirming the structural integrity of the labeled compound within a larger assembly.
The following is an example of typical correlations that might be observed in 2D NMR spectra of a peptide containing DL-Tyrosine (1-13C):
| Experiment | Correlated Nuclei | Information Gained |
| ¹H-¹³C HMBC | C1' (carboxyl) - Hα | Confirms the connection between the carboxyl group and the α-carbon. |
| ¹³C-¹³C INADEQUATE | C1' (carboxyl) - Cα | Directly establishes the bond between the carboxyl carbon and the α-carbon. |
| Table 2: Exemplary 2D NMR correlations for a peptide containing DL-Tyrosine (1-¹³C). |
Mass Spectrometry (MS) Applications
Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. When coupled with a separation technique like gas chromatography, it becomes a powerful tool for identifying and quantifying metabolites in complex mixtures.
GC-MS is widely used in metabolomics to analyze the isotopic labeling patterns of metabolites. mdpi.com Following the administration of DL-Tyrosine (1-13C) to a biological system, metabolites are extracted and derivatized to make them volatile for GC separation. The subsequent MS analysis can precisely determine the mass of the metabolite and its fragments, revealing the incorporation of the 13C label.
This approach allows researchers to trace the metabolic fate of the carboxyl carbon of tyrosine. For instance, if tyrosine is decarboxylated, the resulting amine will have a mass that is one unit lower than if it had retained the 13C-labeled carboxyl group. By analyzing the mass spectra of various metabolites, it is possible to map out the distribution of the 13C label and thus elucidate the activity of different metabolic pathways. nih.govresearchgate.net The accuracy of these measurements is critical and can be validated using 13C-labeled standards. mdpi.com
The choice of ionization method in MS, such as chemical ionization versus electron ionization, can significantly impact the quality of the data for isotopomer quantification. nih.gov This technique has been successfully applied to study plant metabolism, providing insights into pathways like photorespiration and the tricarboxylic acid cycle. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Derivatized Compound Analysis
Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone analytical technique for the direct analysis of amino acids like DL-TYROSINE (1-13C) from biological matrices. A key advantage of modern LC-MS methods is the ability to analyze compounds in their native, non-derivatized state, which simplifies sample preparation and avoids potential isotopic alterations or fractionation that can occur during derivatization.
In a typical LC-MS workflow, the sample is first subjected to high-performance liquid chromatography (HPLC) for separation. Reversed-phase chromatography is commonly employed, utilizing a C18 column to separate tyrosine from other matrix components based on its polarity. mdpi.comfarmaciajournal.com The mobile phase usually consists of a gradient mixture of an aqueous solvent (e.g., water with a small percentage of formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comnih.gov The acidic modifier helps to protonate the analyte, which is crucial for subsequent ionization.
Following chromatographic separation, the eluent is introduced into the mass spectrometer's ion source, most commonly an electrospray ionization (ESI) source. mdpi.com ESI is a soft ionization technique that generates intact molecular ions with minimal fragmentation, which is ideal for analyzing labeled compounds. For tyrosine, analysis is typically performed in positive ionization mode, where the molecule is detected as a protonated species [M+H]⁺. For unlabeled DL-Tyrosine, this corresponds to a mass-to-charge ratio (m/z) of 182. For DL-TYROSINE (1-13C), the presence of the heavy carbon isotope increases the mass by one Dalton, resulting in a distinct ion at m/z 183. This mass difference allows for the clear differentiation and quantification of the labeled and unlabeled forms.
| Parameter | Typical Setting/Value | Purpose |
|---|---|---|
| Chromatography Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm) | Separates tyrosine from other sample components. nih.gov |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase; acid aids protonation. mdpi.com |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol | Organic component for eluting the analyte from the column. mdpi.com |
| Flow Rate | 0.2 - 0.5 mL/min | Controls the speed of separation and introduction into the MS. farmaciajournal.com |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Generates intact, protonated molecular ions for MS detection. mdpi.com |
| MS Detection | Selected Ion Monitoring (SIM) or Full Scan | Monitors for specific m/z values (182 for unlabeled, 183 for 1-13C labeled). |
| Capillary Voltage | ~3.0 kV | Voltage applied to the ESI needle to create a spray of charged droplets. mdpi.com |
Tandem Mass Spectrometry (MS/MS) for Fragment Isotopic Analysis
Tandem mass spectrometry (MS/MS) provides an additional layer of specificity and structural information, which is invaluable in tracer studies. This technique involves the selection of a specific precursor ion (e.g., the m/z 183 ion of DL-TYROSINE (1-13C)), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This process, often performed in a triple quadrupole or ion trap mass spectrometer, allows for highly selective quantification using Multiple Reaction Monitoring (MRM). nih.gov
The fragmentation pattern of tyrosine is well-characterized. A primary fragmentation pathway for the protonated molecule involves the neutral loss of the carboxyl group (–COOH) and water, leading to a prominent product ion. For unlabeled tyrosine ([M+H]⁺ at m/z 182), this results in a major fragment at m/z 136. nih.gov
When analyzing DL-TYROSINE (1-13C), the isotopic label is located on the carboxyl carbon. Therefore, the fragmentation pattern is predictably altered. The precursor ion at m/z 183, upon fragmentation, will lose the ¹³C-labeled carboxyl group. This means the neutral loss will have a mass of 46 Da (for ¹³COOH) instead of 45 Da. However, the resulting major fragment ion, which corresponds to the remainder of the molecule, will have the same mass as the fragment from unlabeled tyrosine, m/z 136. This specific transition (m/z 183 → 136) is a unique signature for DL-TYROSINE (1-13C), enabling its unambiguous detection and quantification even in complex biological samples. The study of low m/z fragments can also provide positional information for the label. nih.gov
| Compound | Precursor Ion [M+H]⁺ (m/z) | Major Neutral Loss | Major Product Ion (m/z) | MRM Transition |
|---|---|---|---|---|
| DL-Tyrosine (Unlabeled) | 182 | H₂O + CO (46 Da) | 136 | 182 → 136 nih.gov |
| DL-TYROSINE (1-13C) | 183 | H₂O + ¹³CO (47 Da) | 136 | 183 → 136 |
Mass Isotopomer Distribution Analysis (MIDA) for Metabolic Flux Determinations
Mass Isotopomer Distribution Analysis (MIDA) is a sophisticated analytical approach that leverages the incorporation of stable isotopes to quantify the synthesis rates and flux through metabolic pathways. chromservis.eu When DL-TYROSINE (1-13C) is introduced into a biological system, it acts as a tracer that can be incorporated into proteins or serve as a precursor for other metabolites, such as catecholamines. MIDA involves measuring the relative abundances of all the mass isotopomers of a product molecule—that is, the unlabeled molecule (M+0) and molecules containing one (M+1), two (M+2), or more heavy isotopes. oup.com
The pattern of this distribution in a product synthesized from the ¹³C-labeled precursor provides critical information about the isotopic enrichment of the immediate precursor pool from which it was made. nih.gov For instance, if tyrosine is used to synthesize a larger protein, the analysis of the mass isotopomer distribution of tyrosine released from that protein can reveal the proportion of newly synthesized protein versus pre-existing protein.
The analysis begins by measuring the mass spectrum of the metabolite of interest. The relative intensities of the peaks corresponding to M+0, M+1, M+2, etc., are recorded. This observed distribution is then compared to theoretical distributions calculated based on different potential enrichment levels of the precursor pool. The best fit between the observed and theoretical distributions reveals the true isotopic enrichment of the precursor, which is a direct reflection of metabolic flux. This technique is powerful because it does not require the direct measurement of the intracellular precursor pool, which is often technically challenging.
| Mass Isotopomer | Description | Observed Relative Abundance (%) | Interpretation |
|---|---|---|---|
| M+0 | Unlabeled metabolite | 72.25 | Represents the fraction derived from unlabeled precursors. |
| M+1 | Metabolite with one ¹³C atom | 25.50 | This distribution pattern allows for the calculation of the precursor pool's enrichment. In this hypothetical case, it might indicate a precursor pool enrichment of approximately 15% with the ¹³C label. |
| M+2 | Metabolite with two ¹³C atoms | 2.25 |
Applications of Dl Tyrosine 1 13c in Biochemical Pathway Elucidation
Investigation of Aromatic Amino Acid Biosynthesis Pathways
The biosynthesis of aromatic amino acids, including tyrosine, is a fundamental process in microorganisms, plants, and fungi, but absent in animals, making it a target for herbicides and antimicrobial agents. DL-Tyrosine (1-13C) and other isotopically labeled precursors are instrumental in dissecting the intricate steps of these pathways.
Tracing Carbon Flow Through the Shikimate Pathway in Microorganisms
The shikimate pathway is the central route for the biosynthesis of aromatic amino acids. nih.gov It converts primary metabolites from glycolysis and the pentose (B10789219) phosphate (B84403) pathway into chorismate, a key precursor for tyrosine, phenylalanine, and tryptophan. annualreviews.orgoup.com While DL-Tyrosine (1-13C) itself is a product of this pathway, its use in conjunction with other labeled precursors, such as 13C-labeled glucose, allows for a comprehensive understanding of carbon flow.
By supplying microorganisms with a 13C-labeled carbon source, researchers can trace the incorporation of the label into the intermediates of the shikimate pathway and ultimately into the aromatic amino acids. nih.govoup.com For instance, studies in Escherichia coli have utilized D-[1-13C]glucose to observe the biosynthesis of tyrosine in real-time using 13C NMR spectroscopy. pnas.org This technique allows for the detection of 13C-labeled metabolic intermediates, providing direct evidence of the active pathway and the flow of carbon through it. pnas.org The labeling pattern in the final tyrosine product reveals the specific contributions of different precursor molecules and the efficiency of the pathway.
Furthermore, analyzing the distribution of the 13C label helps in identifying regulatory bottlenecks and key control points within the pathway. For example, it has been demonstrated that feedback inhibition of the first enzyme in the pathway, 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, is a major mechanism for controlling carbon flow. pnas.orgnih.gov
| Labeled Precursor | Organism | Analytical Technique | Key Finding |
| D-[1-13C]glucose | Escherichia coli | 13C NMR | Elucidation of carbon flow through the shikimate pathway to tyrosine. pnas.org |
| [1,7-13C2]shikimate | Streptomyces hygroscopicus | Mass Spectrometry | Demonstrated that 3-hydroxybenzoic acid is derived from the shikimate pathway. nih.gov |
| U-13C-labeled glucose | Arabidopsis thaliana cells | CE-TOF-MS | Showed a shift in carbon flow from glycolysis to the shikimate pathway during xylem differentiation. oup.com |
Elucidation of Enzyme-Catalyzed Conversions from Precursors
DL-Tyrosine (1-13C) is directly employed to study the kinetics and mechanisms of the final enzymatic steps in its own biosynthesis. In many organisms, the final step in tyrosine biosynthesis involves the transamination of 4-hydroxyphenylpyruvic acid or the conversion of arogenate. By using 13C-labeled substrates, researchers can follow the enzymatic conversion to tyrosine and quantify the reaction rates.
Moreover, the use of isotopically labeled compounds has been crucial in identifying alternative biosynthetic routes. For example, isotope-labeling experiments have been instrumental in showing that in some plants, the hydroxytyrosol (B1673988) component of the antioxidant acteoside can be synthesized from tyrosine via different intermediates like tyramine (B21549) or dopa. mdpi.com The presence of the 13C label in specific downstream products confirms the activity of particular enzymatic pathways.
Characterization of Tyrosine Catabolic Routes
The degradation of tyrosine is a critical metabolic process, and its dysregulation is associated with several metabolic disorders. DL-Tyrosine (1-13C) provides a means to trace the breakdown of tyrosine and identify the resulting catabolites.
Analysis of Deamination and Hydroxylation Reactions in Model Systems
The initial steps in tyrosine catabolism often involve deamination or hydroxylation. researchgate.net Oxidative deamination, a key reaction, can be studied using isotopically labeled tyrosine to understand its mechanism. d-nb.infoacs.org Studies on the enzyme L-phenylalanine dehydrogenase, which can also act on tyrosine, have utilized deuterium-labeled tyrosine to investigate the kinetic isotope effects of the deamination reaction, providing insights into the reaction mechanism. nukleonika.pl
The use of [1-13C]tyrosine allows for the measurement of tyrosine oxidation rates by tracking the release of 13CO2. nih.gov This approach has been used in human studies to determine whole-body tyrosine oxidation under different dietary conditions, providing valuable data on amino acid requirements. nih.gov
Identification of Intermediates in Degradative Pathways
Tracing the 13C label from DL-Tyrosine (1-13C) through its degradative pathway helps in the identification of various intermediates. In anaerobic environments, such as in piggery wastes, labeled tyrosine has been used to show that it degrades into compounds like p-cresol (B1678582) and phenol (B47542). asm.org The detection of the label in these end products confirms the metabolic link.
In clinical research, metabolomic analyses of patients with alkaptonuria, a disorder of tyrosine metabolism, have revealed alternative biotransformation pathways for tyrosine metabolites. mdpi.com The use of labeled compounds in such studies can help to definitively trace the origin and fate of these alternative metabolites.
| Labeled Compound | System | Analytical Technique | Key Finding |
| L-[1-13C]tyrosine | Humans | Mass Spectrometry, 13CO2 breath test | Measurement of whole-body tyrosine oxidation rates. nih.gov |
| Radioactively labeled tyrosine | Pig feces and wastes | Thin-layer and gas chromatography | Identification of p-cresol and phenol as end products of anaerobic tyrosine degradation. asm.org |
| Deuterium-labeled L-tyrosine | In vitro (enzyme assay) | Spectrophotometry | Investigation of kinetic isotope effects in the oxidative deamination of tyrosine. nukleonika.pl |
Research on Neurotransmitter Biosynthesis Mechanisms
Tyrosine is the direct precursor for the synthesis of vital catecholamine neurotransmitters, including dopamine (B1211576), norepinephrine, and epinephrine (B1671497). medchemexpress.commedchemexpress.com The use of isotopically labeled tyrosine, such as DL-Tyrosine (1-13C), has been fundamental in elucidating the mechanisms of neurotransmitter biosynthesis and regulation.
The conversion of tyrosine to L-DOPA by the enzyme tyrosine hydroxylase is the rate-limiting step in catecholamine synthesis. nih.govuniprot.org By administering labeled tyrosine, researchers can trace its conversion to L-DOPA and subsequently to dopamine and other catecholamines. nih.gov This has been demonstrated in various model systems, from cell cultures to in vivo animal studies.
For instance, studies have shown that isotopically labeled L-tyrosine is converted into dopamine in pancreatic beta-cells. nih.gov In research on the neurobiology of certain conditions, labeled tyrosine has been used to investigate alterations in dopamine synthesis. researchgate.net For example, studies in spontaneously hypertensive rats using [3H]tyrosine have shown an increased rate of dopamine synthesis in peripheral organs. ahajournals.org The principles of these studies are directly applicable to the use of DL-Tyrosine (1-13C) for safer, non-radioactive tracing.
Recent hypotheses suggest that endogenous opioid peptides, which contain a terminal tyrosine residue, may be broken down and the tyrosine converted to catecholamines locally. This can be tested by infusing stable isotopically labeled opioids and tracking the appearance of the label in dopamine, norepinephrine, and epinephrine using liquid chromatography-mass spectrometry. xiahepublishing.com
| Labeled Precursor | Model System | Analytical Technique | Key Finding |
| [13C] labeled tyrosine | Rodent INS1E β-cells, human islets | Liquid chromatography-electrospray ionization tandem mass spectroscopy | Demonstrated the conversion of tyrosine into dopamine in vitro. nih.gov |
| [3H]tyrosine | Spontaneously hypertensive rats | Radioassay | Revealed an increased rate of peripheral dopamine synthesis. ahajournals.org |
| Stable isotopically labeled opioids | Proposed in model organisms | Liquid chromatography-mass spectrometry | To test the hypothesis of local catecholamine production from opioid peptide breakdown. xiahepublishing.com |
Studies on Tyrosine Hydroxylase Activity and Regulation in Cellular Models
Tyrosine hydroxylase (TH) is the first and rate-limiting enzyme in the biosynthesis of catecholamines, a class of vital neurotransmitters and hormones including dopamine, norepinephrine, and epinephrine. wikipedia.orgderangedphysiology.comnih.gov The enzyme catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). nih.govpixorize.com Given its critical role, the regulation of TH activity is a subject of intense research, with phosphorylation by various protein kinases being a primary mechanism of control. nih.govnih.govplos.org
The use of isotopically labeled tyrosine, such as DL-TYROSINE (1-13C), is instrumental in assays designed to measure TH activity in cellular and tissue preparations. By providing cells with a medium containing DL-TYROSINE (1-13C), researchers can monitor the rate of its conversion to labeled L-DOPA and subsequent catecholamines. Analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry can separate and identify these labeled products, allowing for a quantitative assessment of enzyme activity under various conditions. ahajournals.org
These studies are crucial for understanding how factors like neuronal activity, stress, and pharmacological agents modulate TH function. ahajournals.orgnih.gov For instance, experiments can be designed to determine how phosphorylation at specific serine residues in the enzyme's regulatory domain affects its catalytic efficiency. nih.govresearchgate.net By comparing TH activity in control cells versus cells treated with kinase activators or inhibitors, the specific regulatory pathways can be dissected. The data gathered from such experiments help to build a comprehensive picture of the complex feedback loops and signaling cascades that govern catecholamine homeostasis. uib.no
Tracing Carbon into Catecholamine and Related Metabolites
DL-TYROSINE (1-13C) is an ideal tracer for mapping the flow of carbon from this precursor amino acid into the catecholamine biosynthetic pathway. Following the initial hydroxylation of tyrosine to L-DOPA by tyrosine hydroxylase, the next step is the decarboxylation of L-DOPA to dopamine, a reaction catalyzed by DOPA decarboxylase (also known as aromatic L-amino acid decarboxylase, AADC). researchgate.netpixorize.com When using L-TYROSINE (1-13C), the labeled carboxyl group is removed during this step, releasing 13CO2. This is a key metabolic event; however, for tracing the carbon backbone into the final catecholamine products, tyrosine labeled on the aromatic ring or other backbone positions is often used.
The principal steps in the catecholamine synthesis pathway starting from tyrosine are summarized in the table below.
| Step | Precursor | Enzyme | Product | Cofactors |
| 1 | L-Tyrosine | Tyrosine Hydroxylase (TH) | L-DOPA | Tetrahydrobiopterin (BH4), O₂ |
| 2 | L-DOPA | DOPA Decarboxylase (AADC) | Dopamine | Vitamin B6 |
| 3 | Dopamine | Dopamine β-hydroxylase (DBH) | Norepinephrine | Vitamin C |
| 4 | Norepinephrine | Phenylethanolamine N-methyltransferase (PNMT) | Epinephrine | S-adenosylmethionine (SAM) |
This table outlines the sequential enzymatic reactions that convert L-tyrosine into the main catecholamines. derangedphysiology.compixorize.com
Biosynthesis of Secondary Metabolites and Natural Products
Beyond its role in primary metabolism, tyrosine is a crucial building block for a vast array of specialized or secondary metabolites in plants and microorganisms. nih.govresearchgate.net These compounds are not essential for basic survival but play critical roles in defense, signaling, and adaptation. mdpi.comnih.gov Isotopic labeling with compounds like DL-TYROSINE (1-13C) is a powerful strategy to trace the incorporation of the tyrosine skeleton into these complex molecules, thereby elucidating their biosynthetic origins. nih.govdoi.org
Tracing Tyrosine Incorporation into Specialized Metabolites in Plants and Microbes
Stable isotope labeling experiments are fundamental to discovering and verifying the biosynthetic pathways of natural products. oup.comosti.gov Researchers can administer 13C-labeled tyrosine to living plant tissues or microbial cultures and, after a period of incubation, extract and analyze the metabolome. frontiersin.org Using NMR spectroscopy or mass spectrometry, metabolites that show an enrichment of 13C can be identified as tyrosine-derived products. nih.gov
Notable research findings from such studies include:
Sorghum Metabolites: In Sorghum bicolor, feeding experiments with 13C-labeled tyrosine and phenylalanine helped identify over 600 distinct metabolite features derived from these amino acids. frontiersin.org This approach revealed that while many downstream compounds like certain flavonoid glycosides and hydroxycinnamate esters were derived from both precursors, the relative contribution of each varied, suggesting the existence of separate metabolic pools. frontiersin.org
Lignin (B12514952) in Grasses: Studies in the model grass Brachypodium distachyon using 13C9-L-tyrosine demonstrated that tyrosine is a significant precursor to lignin, a complex polymer essential for plant cell wall structure. researchgate.net The research showed that tyrosine was efficiently incorporated into all lignified tissues, highlighting the role of tyrosine ammonia-lyase (TAL) activity in phenylpropanoid biosynthesis in monocots. researchgate.net
Alkaloid Biosynthesis: The principle of using labeled tyrosine to trace alkaloid formation has been well-established. For example, carbon-14 (B1195169) labeled tyrosine was used to map the entire biosynthetic route from tyrosine to the potent analgesic morphine in the opium poppy, Papaver somniferum. wikipedia.org This foundational work paved the way for using stable isotopes like 13C to study the biosynthesis of numerous tyrosine-derived alkaloids, including benzylisoquinoline alkaloids. nih.govresearchgate.net
| Organism | Metabolite Class | Key Finding |
| Sorghum bicolor (Sorghum) | Phenylpropanoids, Flavonoids | Identified over 600 tyrosine-derived metabolites; showed differential contribution of tyrosine and phenylalanine to various downstream products. frontiersin.org |
| Brachypodium distachyon (Grass) | Lignin | Confirmed that tyrosine is a major precursor for lignin biosynthesis, particularly in the roots, via tyrosine ammonia-lyase (TAL) activity. researchgate.net |
| Papaver somniferum (Opium Poppy) | Benzylisoquinoline Alkaloids | Established the complete biosynthetic pathway from tyrosine to morphine using isotopic labeling. wikipedia.org |
| Rhodiola species | Phenolic Natural Products | Tyrosine is the precursor to the bioactive compound salidroside (B192308). researchgate.net |
This table summarizes key research where labeled tyrosine was used to trace its incorporation into important secondary metabolites.
Elucidation of Novel Enzymatic Steps in Complex Biosynthetic Pathways
One of the most powerful applications of isotopic tracers like DL-TYROSINE (1-13C) is in the discovery of new enzymes and the correction of proposed biosynthetic pathways. oup.comcapes.gov.br When the labeling pattern in a final product does not match the one predicted by a hypothetical pathway, it indicates that the proposed sequence of reactions is incorrect or incomplete, prompting a search for alternative enzymatic steps.
A prominent example is the elucidation of the salidroside biosynthetic pathway in Rhodiola rosea. researchgate.net Salidroside is a bioactive phenolic compound derived from tyrosine. researchgate.net The previously proposed pathway involved separate decarboxylation and deamination steps to convert tyrosine into the key intermediate 4-hydroxyphenylacetaldehyde (4-HPAA). However, by combining transcriptomics with metabolomics, researchers identified a novel pyridoxal (B1214274) phosphate-dependent enzyme, 4-HPAA synthase, that directly converts tyrosine to 4-HPAA in a single step. researchgate.net This discovery corrected the pathway and provided the genetic tools for heterologous production of this valuable medicinal compound.
Similarly, in the biosynthesis of the antibiotic lincomycin (B1675468) by the bacterium Streptomyces lincolnensis, the initial steps were unclear. Research led to the identification of LmbB2, an unusual heme protein that hydroxylates tyrosine to form DOPA. plos.org This enzyme was distinct from previously known tyrosine hydroxylases and tyrosinases, representing a new family of enzymes. This finding confirmed that tyrosine hydroxylation is the first committed step in the amino acid branch of lincomycin biosynthesis. plos.org These examples underscore the indispensable role of isotope tracing in navigating and accurately mapping the complex landscape of natural product biosynthesis.
Dl Tyrosine 1 13c in Quantitative Metabolic Flux Analysis Mfa
Theoretical Framework of 13C-Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions. sci-hub.seuni-saarland.de When combined with stable isotope tracers, such as those containing carbon-13 (¹³C), it becomes ¹³C-MFA, considered the gold standard for in vivo flux quantification. sci-hub.sefrontiersin.orgnih.gov The fundamental principle of ¹³C-MFA lies in tracing the path of labeled atoms from a substrate, like DL-Tyrosine (1-¹³C), as they are distributed throughout a metabolic network. sci-hub.seoup.com
The process involves several key steps:
Metabolic Model Construction : A stoichiometric model of the relevant biochemical reaction network is defined. This model includes all major pathways of central carbon metabolism, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle, along with atom transitions for each reaction. frontiersin.orgnih.gov
Isotope Labeling Experiment (ILE) : A biological system is cultured in a medium containing a ¹³C-labeled substrate. sci-hub.se The system is allowed to reach both a metabolic and isotopic steady state, where fluxes and the labeling patterns of metabolites become constant over time. nih.govoup.com
Measurement of Labeling Patterns : The distribution of ¹³C isotopes in key metabolites, often protein-bound amino acids and other metabolic intermediates, is measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govmdpi.com
Flux Estimation : Computational algorithms are used to estimate the intracellular fluxes by minimizing the difference between the experimentally measured isotopic labeling patterns and the patterns simulated by the metabolic model. nih.gov
This approach assumes that the introduction of the heavy isotope does not significantly alter enzyme reaction rates (i.e., no major kinetic isotope effect) and that intracellular metabolite pools are well-mixed. sci-hub.se By comparing the measured isotopomer distributions with those predicted by the model for a given set of fluxes, researchers can deduce the relative contributions of different pathways to the production of a specific metabolite. oup.com
Computational Models and Algorithms for Flux Estimation (e.g., Cumomer Models)
At the heart of ¹³C-MFA is the computational framework used to translate raw labeling data into quantitative flux maps. This involves sophisticated mathematical models and algorithms to solve a complex, non-linear optimization problem. nih.govplos.org
The goal is to find the set of metabolic fluxes that best explains the measured isotopic data. rsc.org This is achieved by minimizing an objective function, typically the sum of squared residuals between the measured and simulated labeling patterns. rsc.org
Several computational approaches have been developed to handle the complexity of isotopomer balancing:
Isotopomer Models : The most direct approach models the balance of every single isotopomer (molecules with a specific pattern of isotopes). However, the number of isotopomers grows exponentially with the size of the metabolite, leading to very large and computationally intensive models. rsc.org
Cumomer Models : Introduced by Wiechert et al., the concept of "cumomers" (cumulative isotopomers) significantly reduces the complexity of the problem. rsc.orgoup.com Cumomers represent sums of isotopomer fractions, leading to a smaller, quasi-linear system of equations that is more computationally tractable without losing information. oup.com
Elementary Metabolite Unit (EMU) Models : Developed by Antoniewicz et al., the EMU framework further simplifies the calculations by decomposing the metabolic network into smaller units. vanderbilt.eduoup.com This method significantly reduces the computational burden, making it possible to analyze large-scale networks. vanderbilt.edu
Fluxomer Models : This approach uses a composite variable, the "fluxomer," which combines reaction fluxes and isotopomer abundances. capes.gov.br This formulation can lead to faster convergence times and improved statistical quality of the results for moderate-sized networks. capes.gov.br
Software suites like 13CFLUX2 and INCA integrate these algorithms, providing tools for model construction, simulation, statistical analysis, and experimental design. nih.govoup.com These programs use powerful optimization libraries to find the best-fit flux distribution and perform rigorous statistical analyses, such as calculating confidence intervals for the estimated fluxes, to assess the precision of the results. oup.com
Applications in Microbial Systems for Metabolic Engineering and Bioprocess Optimization
¹³C-MFA is a cornerstone of modern metabolic engineering, providing detailed insights into microbial physiology that guide the rational design of strains for enhanced biochemical production. nih.govresearchgate.net By quantifying the flow of carbon through metabolic networks, researchers can identify bottlenecks, discover inefficient pathways, and pinpoint targets for genetic modification. nih.govvanderbilt.edu
DL-Tyrosine and its derivatives are valuable aromatic compounds used in the food, chemical, and pharmaceutical industries. frontiersin.org Microbial fermentation is a promising method for their sustainable production. frontiersin.org ¹³C-MFA, potentially using tracers like DL-Tyrosine (1-¹³C), can be instrumental in optimizing these production hosts, which include Escherichia coli, Corynebacterium glutamicum, and Saccharomyces cerevisiae. nih.govfrontiersin.org
Key applications include:
Identifying Production Bottlenecks : ¹³C-MFA can reveal limitations in the supply of key precursors. For instance, the production of many compounds relies on the availability of central metabolites like acetyl-CoA. nih.gov Flux analysis can quantify the rates of competing pathways that drain this precursor pool, guiding engineers to downregulate these pathways or upregulate the desired production route. mdpi.com
Reducing Byproduct Formation : The production of unwanted byproducts, such as acetate (B1210297) in E. coli or lactate (B86563) in mammalian cells, can limit the yield of the target chemical. vanderbilt.edu Isotope labeling experiments provide a definitive way to trace carbon flow into these undesirable pathways, enabling targeted strategies to eliminate them. vanderbilt.edu
Elucidating Metabolic Rewiring : When a microbe is genetically engineered, its metabolism often rewires in complex and unexpected ways. ¹³C-MFA is used to characterize the metabolic phenotype of these engineered strains, comparing them to the parent strain to understand the systemic effects of the genetic modifications. nih.govpnas.org For example, studies on E. coli with a deleted pgi gene (encoding phosphoglucose (B3042753) isomerase) used ¹³C-MFA to reveal the activation of normally latent pathways and a significant rerouting of carbon through the pentose phosphate pathway. pnas.org
Validating Pathway Activity : Flux analysis can confirm the activity of newly introduced or poorly characterized metabolic pathways in non-model organisms. mdpi.com
The insights from ¹³C-MFA provide a quantitative basis for rational metabolic engineering, moving beyond trial-and-error approaches to a more directed and efficient optimization of microbial cell factories. researchgate.netvanderbilt.edu
Applications in Isolated Cells and Tissue Explants for Characterizing Substrate Utilization
¹³C-MFA is not limited to microorganisms; it is also a powerful tool for investigating the metabolism of isolated mammalian cells, cell cultures, and tissue explants. d-nb.infodiva-portal.org In these systems, ¹³C-MFA helps to characterize how different substrates are utilized and allocated to various cellular functions, such as energy production and biosynthesis, under different physiological or pathological conditions. nih.govescholarship.org
Using labeled tracers, including amino acids like ¹³C-tyrosine, allows researchers to probe specific metabolic activities. nih.gov For example, a study used ¹³C-labeled tyrosine to identify novel substrates of the insulin (B600854) signaling pathway in cell culture, demonstrating how specific tracers can illuminate distinct metabolic events. nih.gov
Key research areas include:
Cancer Metabolism : Cancer cells exhibit profoundly rewired metabolism to support rapid proliferation. nih.govd-nb.info ¹³C-MFA is used extensively to quantify fluxes in cancer cells, revealing dependencies on specific substrates like glucose and glutamine. d-nb.info Typical flux measurements in proliferating cancer cells show high rates of glucose uptake (100–400 nmol/10⁶ cells/h) and lactate secretion (200–700 nmol/10⁶ cells/h). nih.gov
Cell Differentiation and Development : Substrate utilization changes as cells differentiate. Early studies used labeled tyrosine to trace its incorporation into melanin (B1238610) during the differentiation of melanocytes in embryonic chick skin explants, illustrating how isotope tracers can follow the fate of a substrate into a specialized product. umich.edu
Organ-Specific Metabolism : Intact tissue explants can be studied to understand organ-level metabolism. A recent study applied ¹³C tracing and MFA to intact human liver tissue ex vivo to quantify metabolic fluxes. diva-portal.org The analysis revealed that glycogen (B147801) was the major carbon source for glucose production and that about half of all metabolized carbon was oxidized to CO₂, highlighting the liver's role in energy homeostasis. diva-portal.org
Drug Effects and Toxicity : MFA can be used to assess how drugs or toxins alter cellular metabolism. For example, characterizing flux changes after inhibiting the mitochondrial pyruvate (B1213749) carrier revealed how cells adapt by increasing their reliance on glutamine, fatty acids, and branched-chain amino acids for fuel. escholarship.org
These applications in isolated cells and tissues provide crucial quantitative data on metabolic function that is difficult to obtain from whole-organism studies, offering a detailed window into the metabolic physiology of specific cell types and tissues. uni-saarland.dediva-portal.org
Investigation of Metabolic Network Rewiring Under Perturbations
A key strength of ¹³C-MFA is its ability to quantify how metabolic networks adapt and rewire in response to genetic or environmental perturbations. plos.org This provides a systems-level understanding of metabolic regulation and robustness. By comparing the flux maps of a system under normal and perturbed conditions, researchers can identify the specific pathways and reactions that are altered to maintain cellular function.
Perturbations can include:
Gene Knockouts : Deleting a gene that encodes a major metabolic enzyme forces the cell to reroute metabolic traffic through alternative pathways. ¹³C-MFA has been used to study E. coli strains with knockouts in central metabolism, such as the deletion of pgi. pnas.org These studies quantified the dramatic shift of flux into the pentose phosphate pathway and the activation of other pathways to compensate for the genetic lesion. pnas.org
Environmental Stress : Changes in nutrient availability, oxygen levels, or the presence of inhibitors can trigger significant metabolic reprogramming. ¹³C-MFA can map these adaptive changes. For example, flux analysis identified increased acetate production in E. coli as a response to the accumulation of octanoic acid in the culture medium. vanderbilt.edu
Disease States and Oncogene Expression : The expression of an oncogene represents a major perturbation that rewires cellular metabolism to support malignant growth. ¹³C-MFA was used to compare B-cells with low and high expression of the Myc oncogene. vanderbilt.edu The analysis revealed that high Myc expression led to a global upregulation in the consumption of amino acids and a 2- to 4-fold increase in TCA cycle fluxes, demonstrating a profound shift toward mitochondrial oxidative metabolism. vanderbilt.edu
Adaptive Laboratory Evolution (ALE) : ¹³C-MFA can be used to characterize the metabolic endpoints of evolution. In studies where a genetically perturbed strain (e.g., ΔpgiE. coli) is allowed to evolve over many generations, flux analysis of the adapted strains reveals the metabolic strategies that enabled recovery of a faster growth rate. pnas.org
These studies demonstrate the power of ¹³C-MFA to move beyond simple pathway diagrams to a quantitative understanding of how living systems respond and adapt to change at the functional level of the metabolome. pnas.orgplos.org
Dl Tyrosine 1 13c in Mechanistic Enzymology and Macromolecule Research
Probing Enzyme Reaction Mechanisms through Kinetic Isotope Effects
The use of isotopically labeled substrates like DL-TYROSINE (1-13C) is a powerful tool in mechanistic enzymology for investigating the transition states of enzyme-catalyzed reactions. einsteinmed.edu By substituting the naturally abundant carbon-12 (¹²C) with its heavier, stable isotope carbon-13 (¹³C) at a specific position, such as the carboxyl carbon (C-1), researchers can measure Kinetic Isotope Effects (KIEs). nih.gov A KIE is the change in the rate of a reaction upon isotopic substitution and provides insight into whether a particular bond is broken or formed during the rate-determining step of the enzymatic mechanism. einsteinmed.edunih.gov
If the C-1 carboxyl group of tyrosine is involved in the slowest step of a reaction, such as through decarboxylation or formation of an acyl-enzyme intermediate, the reaction rate with DL-TYROSINE (1-13C) will differ from that with the unlabeled substrate. A ¹³C KIE value significantly different from unity (1.0) indicates that the C-1 carbon experiences a change in bonding or hybridization in the transition state. This technique allows for the detailed mapping of reaction coordinates and the validation of proposed catalytic mechanisms. nih.gov
For instance, studies on enzymes like tyrosine phenol-lyase, which catalyzes the Cβ–Cγ bond cleavage of L-tyrosine, utilize isotopic labeling to understand the intricacies of its reaction mechanism. acs.org While many studies have focused on deuterium (B1214612) isotope effects, the principles are directly applicable to ¹³C labeling. nih.govicm.edu.pl For example, research on L-phenylalanine dehydrogenase and tyrosinase has employed deuterium KIEs to elucidate mechanistic details of oxidative deamination and hydroxylation, respectively. nih.govicm.edu.pl The measurement of a ¹³C KIE provides complementary information about changes at the reacting carbon center, which is crucial for a complete understanding of the transition state structure. nih.gov
| Enzyme Class | Reaction Studied | Isotopic Label Used | Information Gained from KIE | Reference Example |
|---|---|---|---|---|
| Amine Oxidases | Carbon-hydrogen bond cleavage | ¹³C | Measures the change in bond order at the reacting carbon, helping to define the transition state structure. nih.gov | Polyamine Oxidase nih.gov |
| Monooxygenases | Enzymatic hydroxylation | ²H (Deuterium) | Designation of the rate-determining step in the hydroxylation of L-tyrosine derivatives. nih.gov | Tyrosinase nih.gov |
| Dehydrogenases | Oxidative deamination | ²H (Deuterium) | Elucidation of mechanistic details of the biotransformation of L-tyrosine. icm.edu.pl | L-phenylalanine Dehydrogenase icm.edu.pl |
| Lyases | C-C bond cleavage | ¹³C (in principle) | Investigation of substrate strain and the transition state of C-C bond cleavage. acs.org | Tyrosine Phenol-lyase acs.org |
Stable Isotope Labeling for Protein Structure and Dynamics Studies by NMR
Stable isotope labeling with compounds like DL-TYROSINE (1-13C) is fundamental to modern macromolecular Nuclear Magnetic Resonance (NMR) spectroscopy. The incorporation of ¹³C into proteins overcomes the low natural abundance of this NMR-active isotope (1.1%), enabling a wide range of advanced experiments that are not feasible with unlabeled proteins. nih.gov Uniform or site-specific labeling of amino acids provides crucial data for determining the three-dimensional structure, dynamics, and function of proteins.
When DL-TYROSINE (1-13C) is incorporated into a protein, the ¹³C nucleus at the carboxyl position can be used as a specific probe. Multi-dimensional NMR experiments can correlate the ¹³C-1 of the tyrosine residue with other nuclei, such as the amide nitrogen of the following residue, aiding in the sequential assignment of the protein backbone. While labeling at the C-1 position is valuable, other specific labeling patterns on the tyrosine ring or sidechain are also widely used to simplify crowded spectra and probe local environments. nih.govmeihonglab.com
Solid-state NMR studies, in particular, benefit from isotopic labeling. For example, solid-state ¹³C NMR on bacteriorhodopsin labeled with [4'-¹³C]Tyr was used to investigate the protonation state of tyrosine residues across a wide pH range. nih.gov Such site-specific information is critical for understanding protein function at a molecular level. By measuring parameters like chemical shifts, coupling constants, and relaxation rates, researchers can obtain detailed information on local conformation, molecular motion, and interactions within the protein. nih.govresearchgate.net
| Parameter Measured | Structural/Dynamic Information Obtained | Type of NMR | Reference Example |
|---|---|---|---|
| ¹³C Chemical Shifts | Provides information on the local electronic environment, secondary structure (torsion angles), and electrostatic interactions. illinois.edu | Solid-State MAS NMR | Dipeptides containing Phenylalanine and Tyrosine illinois.edu |
| NMR Relaxation Rates | Characterizes molecular motion and dynamics, such as rotational correlation times of the tyrosine ring. nih.gov | Solution NMR | Motilin nih.gov |
| Heteronuclear Correlations | Enables sequential resonance assignment and determination of the overall protein fold. nih.gov | Solution & Solid-State NMR | General Protein Labeling nih.gov |
| Isotropic Shift Differences | Determines the protonation state of tyrosine residues (protonated vs. tyrosinate). nih.gov | Solid-State MAS NMR | Bacteriorhodopsin nih.gov |
Investigation of Protein Turnover and Synthesis Rates in Non-Human Organisms and Cell Cultures
DL-TYROSINE (1-13C) serves as a metabolic tracer for quantifying the dynamics of protein synthesis and degradation. A prominent technique in this field is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). chempep.com In a typical SILAC experiment, one population of cells is grown in a medium containing the natural ("light") amino acids, while another is grown in a medium where a specific amino acid, like tyrosine, is replaced with its "heavy" isotope-labeled counterpart, such as ¹³C-labeled tyrosine. nih.gov
As the cells grow and divide, the heavy amino acid is incorporated into all newly synthesized proteins. oup.com After a certain period or experimental treatment, the cell populations are combined, and their proteins are extracted, digested into peptides, and analyzed by mass spectrometry. The mass spectrometer can distinguish between the light and heavy peptides based on their mass difference. By comparing the relative intensities of the heavy and light peptide pairs, researchers can accurately quantify changes in protein abundance, synthesis rates, and turnover between the different conditions. chempep.com
This metabolic labeling approach has been successfully applied to a wide range of organisms, including bacteria, yeast, and various mammalian cell lines, to study cellular responses to stimuli, drug treatments, or disease states. nih.govspringernature.com More advanced techniques, such as pulsed SILAC (pSILAC), allow for the specific analysis of newly synthesized proteins, providing direct insights into protein synthesis rates. chempep.com A related "deep labeling" method, using a custom medium with multiple ¹³C-labeled precursors, enables the unbiased profiling of active and inactive metabolic pathways in human cells. nih.gov
| Technique | Principle | Application | Model Systems |
|---|---|---|---|
| SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | Metabolic incorporation of "heavy" amino acids to differentiate protein populations by mass. chempep.com | Quantitative proteomics, comparison of protein expression levels, protein turnover analysis. nih.gov | Mammalian cells, bacteria, yeasts, plants nih.govspringernature.com |
| pSILAC (pulsed SILAC) | Short-term labeling to specifically capture and quantify newly synthesized proteins. chempep.com | Measuring protein synthesis rates and immediate cellular responses. chempep.com | Cell cultures chempep.com |
| Deep Labeling | Use of a medium with multiple ¹³C-labeled precursors (glucose, amino acids) for broad metabolic profiling. nih.gov | Hypothesis-free discovery of endogenous metabolites and mapping of active/inactive metabolic pathways. nih.gov | Human cancer cells nih.gov |
Elucidation of Post-Translational Modifications Involving Tyrosine Residues
Tyrosine residues in proteins are subject to a variety of critical post-translational modifications (PTMs), including phosphorylation, sulfation, nitration, and oxidation, which regulate nearly all aspects of cell biology. ijs.siresearchgate.netportlandpress.com Identifying and quantifying these modifications is a major challenge in proteomics due to their low abundance and dynamic nature. The use of DL-TYROSINE (1-13C) in metabolic labeling provides a powerful method to overcome these challenges. nih.gov
When cells are cultured with ¹³C-labeled tyrosine, the isotopic label is incorporated into the proteome. This "heavy" signature allows for the unambiguous identification of tyrosine-containing peptides during mass spectrometry analysis. nih.gov This is particularly advantageous for studying PTMs. For example, to identify the substrates of a specific tyrosine kinase, researchers can compare the phosphoproteome of stimulated versus unstimulated cells grown in heavy and light media, respectively. Peptides that are newly phosphorylated upon stimulation will appear as heavy, phosphorylated ions in the mass spectrum, enabling their direct identification and quantification. nih.govnih.gov
This strategy minimizes the common problem of identifying non-specific binders in affinity purification experiments and allows for the clear distinction of basally modified proteins from those modified in response to a specific stimulus. nih.gov The mass shift introduced by the ¹³C label, combined with the mass shift from the PTM itself (e.g., +80 Da for phosphorylation), creates a unique signature that enhances the confidence of PTM identification and site localization. aston.ac.uk This approach has been instrumental in mapping signaling pathways and understanding the complex regulatory networks governed by tyrosine PTMs. nih.govnih.gov
| Modification | Biological Function | Role of ¹³C Labeling in Detection | Key Analytical Technique |
|---|---|---|---|
| Phosphorylation | Regulates enzyme activity, protein-protein interactions, and signal transduction. nih.gov | Allows for quantitative comparison between states and unequivocal identification of kinase substrates. nih.gov | SILAC combined with phosphotyrosine immunoprecipitation and Mass Spectrometry nih.gov |
| Nitration | Marker of oxidative/nitrative stress; implicated in various diseases. researchgate.netrsc.org | Serves as an internal standard for quantifying levels of nitrated proteins. | Mass Spectrometry researchgate.net |
| Sulfation | Mediates protein-protein interactions, particularly in secreted and membrane proteins. mdpi.com | Aids in distinguishing sulfated peptides from other modifications like phosphorylation by providing a defined mass tag. mdpi.com | Mass Spectrometry mdpi.com |
| Oxidation (e.g., Dityrosine) | Involved in protein cross-linking, aging, and oxidative stress-related pathologies. researchgate.net | Enables tracing of the fate of specific tyrosine residues under oxidative conditions. | Mass Spectrometry researchgate.net |
Methodological Challenges and Future Directions in Dl Tyrosine 1 13c Research
Minimizing Isotope Scrambling and Recirculation in Tracer Studies
A significant challenge in tracer studies is the phenomenon of isotope scrambling, where the ¹³C label from DL-TYROSINE (1-13C) can be metabolically removed and reincorporated into other molecules, complicating the interpretation of metabolic pathways. Recirculation, where the released labeled atom re-enters the metabolic pool, further confounds the accurate measurement of metabolic fluxes.
Key Challenges:
Metabolic Cycling: The liver, a central hub of metabolism, can exhibit significant protein turnover, leading to the breakdown of proteins containing the ¹²C isotope and subsequent dilution of the ¹³C-labeled tracer pool. diva-portal.org
Inter-organ Metabolism: Metabolic cycles between different organs can make it difficult to pinpoint the precise location and rate of tracer metabolism. diva-portal.org For instance, lactate (B86563) and acetate (B1210297), rather than just glucose, are now understood to be major substrates for lipogenesis in the liver, a finding clarified by accounting for metabolic cycling. diva-portal.org
Tracer Selection: The choice of a singly labeled substrate like DL-TYROSINE (1-13C) can be more informative for uncovering novel pathways compared to uniformly labeled substrates, as it can help elucidate specific reaction stereochemistry or intermediate products. nih.govjove.comresearchgate.net
Future Directions:
Advanced Modeling: Developing more sophisticated mathematical models that can account for isotope scrambling and recirculation is crucial for obtaining accurate metabolic flux data.
Multi-Tracer Experiments: Employing multiple isotopic tracers in parallel can help to better constrain metabolic models and provide a more comprehensive picture of metabolic pathways. creative-proteomics.com
Optimization of Tracer Delivery and Sampling Protocols in Diverse Research Models
The method of tracer delivery and the timing and frequency of sample collection are critical for the success of any tracer study. These protocols must be carefully optimized for the specific research model, whether it be cell cultures, animal models, or human subjects.
Key Challenges:
Route of Administration: The route of tracer delivery, whether oral or intravenous, can influence the kinetics of the tracer and potentially affect the results. plos.org
Sampling Strategy: Inadequate or poorly timed sampling can lead to a misinterpretation of the dynamic changes in metabolic pathways.
Model-Specific Considerations: Different research models have unique physiological characteristics that must be taken into account when designing tracer studies. For example, in studies with laying hens, delivering the tracer in drinking water was found to be more effective for producing ¹³C-enriched proteins than mixing it with food. researchgate.netsemanticscholar.org
Future Directions:
Standardized Protocols: The development of standardized and validated tracer delivery and sampling protocols for different research models would improve the reproducibility and comparability of results across studies. meihonglab.com
Minimally Invasive Techniques: For human studies, there is a need for minimally invasive methods, such as breath tests or urine analysis, to reduce the burden on participants. plos.org
Integration of Isotopic Tracing Data with Multi-Omics Approaches (e.g., Transcriptomics, Proteomics)
The integration of data from isotopic tracing with other "omics" technologies, such as transcriptomics (the study of RNA transcripts) and proteomics (the study of proteins), can provide a more holistic understanding of metabolic regulation.
Key Challenges:
Data Integration: Combining large and complex datasets from different analytical platforms is a significant computational challenge.
Causality: While multi-omics data can reveal correlations between changes in gene expression, protein levels, and metabolic fluxes, establishing causal relationships requires careful experimental design and analysis.
Future Directions:
Systems Biology Approaches: The development of systems biology models that can integrate multi-omics data will be essential for a comprehensive understanding of metabolic networks.
Integrative Omics-Metabolic Analysis (IOMA): Methods like IOMA aim to quantitatively integrate proteomic and metabolomic data with genome-scale metabolic models to predict metabolic flux distributions more accurately. nih.gov This approach uses quadratic programming to find a steady-state flux distribution that is consistent with kinetically derived flux estimations. nih.gov
Development of Advanced Data Analysis Platforms for Complex Isotopic Data
The analysis of data from stable isotope tracing experiments can be complex, requiring specialized software and statistical methods.
Key Challenges:
Data Correction: Raw data from mass spectrometry or NMR must be corrected for natural isotope abundance and other confounding factors.
Flux Calculation: Calculating metabolic fluxes from isotopic labeling patterns requires sophisticated mathematical models and algorithms.
Software Accessibility: While several software tools are available for analyzing isotopic data, they may not be accessible or user-friendly for all researchers. nih.gov
Future Directions:
User-Friendly Software: There is a need for more intuitive and accessible software platforms for the analysis of isotopic data. Tools like X13CMS, DynaMet, and MetTracer are steps in this direction. nih.gov
Machine Learning: The application of machine learning and artificial intelligence could help to automate and improve the analysis of complex isotopic datasets. frontiersin.org Databases like IsoFoodTrack are being developed to support advanced analytics using statistical and machine-learning approaches. frontiersin.org
Expanding the Scope of DL-TYROSINE (1-13C) Applications in Novel Biological Systems
While DL-TYROSINE (1-13C) has been widely used in studies of cancer metabolism and other well-characterized systems, there is great potential to expand its application to novel biological systems.
Key Challenges:
Method Development: New methods may need to be developed to apply isotopic tracing to less-studied organisms or biological processes.
Tracer Availability: The availability and cost of specific isotopically labeled compounds can be a limiting factor.
Future Directions:
Microbial Metabolism: ¹³C-assisted metabolism analysis can be a powerful tool for characterizing the metabolic pathways of poorly understood microorganisms. jove.comresearchgate.net
Drug Development: Stable isotope tracing can be used to study the metabolic effects of new drugs and to identify potential therapeutic targets. medchemexpress.com
Nutritional Science: Isotopic tracers are valuable for studying nutrient metabolism and the effects of different dietary interventions. nih.gov For example, ¹³C-labeled tracers have been used to study protein metabolism in senior dogs. plos.org
Addressing Sensitivity Limitations in Quantitative Isotopic Measurements
The sensitivity of the analytical instruments used to measure isotopic enrichment, such as mass spectrometers and NMR spectrometers, can be a limiting factor in some studies.
Key Challenges:
Low Abundance Metabolites: Detecting and quantifying the isotopic enrichment of low-abundance metabolites can be challenging.
Small Sample Sizes: In some cases, only small amounts of biological material may be available for analysis, which can limit the sensitivity of the measurements.
Instrumental Limitations: The inherent sensitivity of the analytical instruments can be a bottleneck. For example, the low natural abundance of ¹³C (about 1.1%) and its lower gyromagnetic ratio compared to ¹H make ¹³C NMR less sensitive than ¹H NMR. acs.orgnih.gov
Future Directions:
Improved Instrumentation: The development of more sensitive analytical instruments, such as high-resolution mass spectrometers and cryogenic NMR probes, will continue to push the boundaries of what is possible in isotopic tracing studies. nih.govacs.orgnih.gov
Advanced Analytical Techniques: The use of techniques like non-uniform sampling (NUS) in NMR can improve sensitivity and reduce acquisition times. nih.gov
Methodological Enhancements: For mass spectrometry, techniques like derivatization can improve the sensitivity and separation of nonvolatile metabolites, although this can also introduce complexities in data interpretation. oup.com
Q & A
How is DL-Tyrosine (1-13C) synthesized and validated for isotopic purity in metabolic studies?
Basic Research Focus
DL-Tyrosine (1-13C) is synthesized via isotope labeling techniques, such as the condensation of hydantoins with isotopically labeled precursors. For example, [1-13C]-DL-tyrosine is produced using [1-14C]anisaldehyde intermediates, followed by hydrolysis and purification . Isotopic purity (≥99 atom% 13C) is validated using mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm positional labeling and exclude isotopic dilution. Suppliers like Cambridge Isotope Laboratories provide Certificates of Analysis (CoA) detailing chemical purity (98%) and isotopic enrichment, critical for reproducibility .
What experimental strategies mitigate solubility challenges when preparing DL-Tyrosine (1-13C) stock solutions?
Basic Research Focus
DL-Tyrosine (1-13C) is sparingly soluble in aqueous buffers. Methodological solutions include:
- Dissolving the compound in dimethyl sulfoxide (DMSO) purged with inert gas (e.g., nitrogen) to prevent oxidation .
- Diluting DMSO stock into isotonic saline or buffer (e.g., PBS) to reduce organic solvent concentration below 1% (v/v), minimizing cellular toxicity .
- Avoiding long-term storage of aqueous solutions (>24 hours) due to instability; lyophilization is recommended for long-term preservation .
How can researchers resolve contradictions in isotopic labeling efficiency across synthesis protocols?
Advanced Research Focus
Discrepancies in labeling efficiency often arise from:
- Reaction conditions : Variations in temperature, pH, or catalyst activity during hydantoin-based synthesis can alter isotopic incorporation .
- Analytical thresholds : MS detection limits (e.g., <0.1% isotopic impurity) may miss trace contaminants. Cross-validation with NMR (e.g., 13C-NMR for positional confirmation) is advised .
- Supplier variability : Compare CoA data across vendors (e.g., 99% 13C vs. 98% chemical purity) and replicate experiments with multiple batches to isolate protocol-specific errors .
What advanced applications does DL-Tyrosine (1-13C) enable in nanotechnology and oncology?
Advanced Research Focus
DL-Tyrosine (1-13C) derivatives, such as ethyl ether salicylidene DL-tyrosine Cu(II) chelate, are incorporated into zinc oxide (ZnO) nanocomposites via magnetron sputtering. These composites exhibit enhanced antitumor activity (47–48% inhibition vs. 20% for non-composite forms) due to:
- Synergistic effects : ZnO nanofilms (10% therapeutic dose) amplify reactive oxygen species (ROS) generation in cancer cells .
- Controlled delivery : Polyvinyl alcohol (PVA) composite films (molecular weight 20,000–60,000) prolong drug release in vivo, improving bioavailability .
- Tracing efficacy : 13C-labeled tyrosine tracks drug metabolism in tumor models via isotope-ratio MS .
Which analytical methods are optimal for quantifying DL-Tyrosine (1-13C) in agricultural studies?
Basic Research Focus
In plant research (e.g., soybean variants), DL-Tyrosine (1-13C) levels are quantified using:
- High-performance liquid chromatography (HPLC) : Paired with UV detection at 280 nm to resolve tyrosine from phenolic interferents .
- Isotope dilution assays : Spiking samples with 13C-labeled internal standards improves accuracy in complex matrices (e.g., grain extracts) .
- Data normalization : Results are expressed relative to control variants (e.g., 4.23 × 10^4 mg/kg in Felix soybeans) to assess irrigation/fertilization impacts .
How should metabolic flux studies using DL-Tyrosine (1-13C) be designed to minimize experimental noise?
Advanced Research Focus
Key considerations include:
- Tracer administration : Pulse-chase protocols with 13C-labeled tyrosine track incorporation into proteins or secondary metabolites (e.g., melanin) without isotopic scrambling .
- Cell culture media : Use dialyzed fetal bovine serum (dFBS) to eliminate unlabeled tyrosine competitors .
- Data correction : Normalize 13C enrichment to total tyrosine pools (via LC-MS/MS) and account for natural 13C abundance (1.1%) in controls .
Table 1: Key Properties of DL-Tyrosine (1-13C)
| Property | Value/Method | Reference |
|---|---|---|
| Isotopic Purity | ≥99 atom% 13C (MS/NMR) | |
| Chemical Purity | 98% (HPLC/CoA) | |
| Solubility | 10 mg/mL in DMSO (purged) | |
| Antitumor Activity | 47–48% inhibition (ZnO nanocomposites) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
